molecular formula C15H18N4O5S2 B2357349 2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-sulfamoylphenyl)acetamide CAS No. 1010882-66-2

2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2357349
CAS No.: 1010882-66-2
M. Wt: 398.45
InChI Key: LCRANXQLTRIQGP-UHFFFAOYSA-N
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Description

2-(2-Morpholino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a thiazole ring, and a sulfonamide group, making it a molecule of interest for its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Morpholine Introduction: The morpholine ring is introduced via nucleophilic substitution, where a halogenated thiazole intermediate reacts with morpholine.

    Acetamide Formation: The acetamide group is formed by acylation of the thiazole-morpholine intermediate with an appropriate acyl chloride.

    Sulfonamide Addition: Finally, the sulfonamide group is introduced by reacting the acetamide intermediate with 4-aminobenzenesulfonamide under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s sulfonamide group suggests potential antibacterial or antifungal properties, as sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. The presence of the morpholine ring and sulfonamide group indicates possible activity against various biological targets, including enzymes and receptors.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-sulfamoylphenyl)acetamide would depend on its specific application. For instance, if used as an antibacterial agent, it might inhibit bacterial enzymes involved in folic acid synthesis. The morpholine ring could interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfonamide group.

    Thiazole derivatives: Compounds containing the thiazole ring, often used in pharmaceuticals.

    Morpholine derivatives: Compounds with the morpholine ring, used in various chemical and pharmaceutical applications.

Uniqueness

What sets 2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-sulfamoylphenyl)acetamide apart is the combination of these functional groups in a single molecule, potentially offering a unique spectrum of biological activities and chemical reactivity.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds

Properties

IUPAC Name

2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S2/c16-26(22,23)11-3-1-10(2-4-11)17-13(20)9-12-14(21)18-15(25-12)19-5-7-24-8-6-19/h1-4,12H,5-9H2,(H,17,20)(H2,16,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRANXQLTRIQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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